(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[(Z)-octadec-9-enyl]hexanamide
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Description
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[(Z)-octadec-9-enyl]hexanamide is a useful research compound. Its molecular formula is C24H45NO7 and its molecular weight is 459.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[(Z)-octadec-9-enyl]hexanamide , commonly referred to as a glycosylated fatty acid amide, has garnered attention for its potential biological activities and applications in various fields such as pharmacology and nutrition. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.
Basic Information
Property | Value |
---|---|
Molecular Formula | C23H48N2O6 |
Molecular Weight | 448.637 g/mol |
CAS Number | 86702-61-6 |
LogP | 2.4505 |
Polar Surface Area (PSA) | 145.77 Ų |
Structural Characteristics
The structural configuration of the compound includes multiple hydroxyl groups that contribute to its hydrophilicity and potential interactions with biological membranes. The presence of a long-chain fatty acid moiety may influence its bioavailability and cellular uptake.
- Cell Membrane Interaction : The long-chain fatty acid component suggests that the compound may integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Antioxidant Properties : Preliminary studies indicate that compounds with similar structures exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Research has shown that fatty acid amides can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
In Vitro Studies
- A study examining the effects of related compounds on macrophage activation found that certain glycosylated fatty acids inhibited the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations around 50 µM .
- Another investigation into the antioxidant properties demonstrated that similar pentahydroxy compounds exhibited a significant reduction in reactive oxygen species (ROS) in cultured neuronal cells .
In Vivo Studies
- Animal models have been utilized to assess the anti-inflammatory potential of glycosylated fatty acids. In one study, administration of a related compound resulted in decreased paw edema in rats subjected to carrageenan-induced inflammation, suggesting a systemic anti-inflammatory effect .
Case Studies
- Case Study on Obesity : A clinical trial involving subjects with obesity indicated that supplementation with glycosylated fatty acids led to reduced body fat percentage and improved metabolic markers after 12 weeks .
- Diabetes Management : In a pilot study involving diabetic rats, treatment with the compound resulted in improved insulin sensitivity and lower blood glucose levels compared to control groups .
Properties
CAS No. |
63125-71-3 |
---|---|
Molecular Formula |
C24H45NO7 |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
(Z)-N-[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]octadec-9-enamide |
InChI |
InChI=1S/C24H45NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(28)25-24(32)23(31)22(30)21(29)19(27)18-26/h9-10,19,21-23,26-27,29-31H,2-8,11-18H2,1H3,(H,25,28,32)/b10-9-/t19-,21-,22+,23-/m1/s1 |
InChI Key |
YYVCMYBDTCVCJV-YUMUHCJLSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(=O)C(C(C(C(CO)O)O)O)O |
Key on ui other cas no. |
63125-71-3 |
Origin of Product |
United States |
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